N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide
Description
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-1-5-7(9-2-4)11-3-10-5/h1-3,13H,(H2,8,12)(H,9,10,11) |
InChI Key |
WEQIFITZIPKUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide typically involves the construction of the imidazo[4,5-b]pyridine ring system. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde as the carbonyl component to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its partially saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, partially saturated imidazopyridines, and various substituted imidazopyridines.
Scientific Research Applications
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is explored as a bioisostere for purines, making it a potential candidate for drug development.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor modulation.
Industry: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Carboximidamides
lists pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo). While these share the carboximidamide functional group, their pyrazole core differs from the imidazo[4,5-b]pyridine system in the target compound. Key distinctions include:
- In contrast, the fused imidazo-pyridine system in the target compound provides extended π-conjugation, which may stabilize charge distribution .
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
PhIP, a well-studied heterocyclic amine (HCA) in cooked foods, shares the imidazo[4,5-b]pyridine core with the target compound but differs in substituents:
- Structural Differences: PhIP has a phenyl group at position 6 and a methyl-amino group at position 2, whereas the target compound features a carboximidamide at position 6 and an N-hydroxy group.
- Carcinogenicity: PhIP is a potent carcinogen in rodents, inducing colon, mammary, and lymphoid tumors. Its bioactivation involves N-hydroxylation by cytochrome P450 enzymes, forming DNA adducts via reactive intermediates . The N-hydroxy group in the target compound may similarly participate in adduct formation, though its carboximidamide substituent could alter metabolic pathways and toxicity profiles .
Thiazolo[4,5-b]pyridine Derivatives
describes thiazolo[4,5-b]pyridin-2-ones with methyl and phenylazo substituents. These compounds exhibit anticancer activity, with structural modifications at positions 3 and 6 influencing cytotoxicity. Key comparisons:
- Core Heterocycle: Replacing imidazole with thiazole alters hydrogen-bonding and π-stacking interactions. Thiazolo derivatives show moderate anticancer activity (e.g., IC₅₀ values in the µM range), while imidazo-pyridines like PhIP are carcinogenic at low doses (0.01–0.08% in diet) .
- Functional Groups : The carboximidamide in the target compound may enhance DNA intercalation or enzyme inhibition compared to thiazolo-pyridines’ ketone or azo groups .
1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxamide
This compound (CAS 1246041-84-8) shares a carboxamide group and imidazo-pyridine core but differs in ring fusion ([4,5-c] vs. [4,5-b]) and substituents:
- Ring Fusion : The [4,5-c] fusion shifts nitrogen positions, altering electronic properties and binding affinity compared to the [4,5-b] system.
- Safety Profile : While specific toxicity data are unavailable, its GHS classification (e.g., H315, H319, H335) suggests irritant properties, highlighting the need for cautious handling of imidazo-pyridine derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
- Structural Determinants of Toxicity: The imidazo[4,5-b]pyridine core is strongly associated with carcinogenicity in HCAs like PhIP.
- Role of Substituents: Carboximidamide and N-hydroxy groups could either mitigate or enhance toxicity compared to PhIP’s amino and phenyl groups. For example, carboximidamide’s hydrogen-bonding capacity might increase DNA interaction but reduce metabolic activation .
- Synthetic Accessibility : Thiazolo-pyridines and pyrazole carboximidamides are synthesized via cyclocondensation, suggesting possible routes for modifying the target compound’s substituents to optimize safety and efficacy .
Biological Activity
N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a unique combination of imidazole and pyridine rings along with a hydroxylamine functional group and a carboximidamide moiety. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.
Research indicates that this compound exhibits significant potential as an inhibitor of various enzymes and receptors involved in disease pathways:
- Cyclin-dependent kinases (CDKs) : The compound has shown promising results in inhibiting CDKs, which are crucial for cell cycle regulation and cancer cell proliferation.
- Aurora B kinases : It also inhibits Aurora B kinases, further supporting its potential role in cancer therapy.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential in antibiotic development.
Binding Affinities
Molecular docking studies reveal strong binding affinities to key enzymes involved in cancer progression and microbial resistance mechanisms. These interactions are characterized by hydrogen bonding and π–π stacking interactions with aromatic residues in target proteins.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its combination of functionalities within an imidazo-pyridine framework. Below is a comparative analysis with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-imidazo[4,5-b]pyridine | Lacks hydroxylamine and carboximidamide groups | Basic imidazole structure |
| N-hydroxybenzimidazole | Contains hydroxylamine but lacks pyridine ring | Different heterocyclic framework |
| 2-amino-3H-imidazo[4,5-b]pyridine | Similar core structure but different substituents | Enhanced reactivity due to amino group |
Case Studies
- Cancer Therapeutics : In vitro studies have shown that derivatives of this compound exhibit IC50 values in the nanomolar range against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.082 µM against specific cancer cells, indicating high potency .
- Antimicrobial Applications : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, revealing significant activity enhancements when specific substituents were introduced into the molecular structure. The presence of chlorine at certain positions notably increased activity against tested strains .
- Inflammation Studies : Research has also highlighted the anti-inflammatory potential of the compound. It was found to inhibit inflammatory responses induced by oxidative stress in human retinal pigment epithelial cells, suggesting applications in treating retinal diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Derivatives of imidazo[4,5-b]pyridine are typically synthesized via cyclocondensation (e.g., using N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine) or modified Curtius rearrangements (e.g., using diphenylphosphorylazide with carboxylic acids). Reaction parameters such as temperature (e.g., thermolysis of azidopyridines at 80–120°C), pH, and catalyst selection (e.g., mild reducing agents like NaBH4) critically impact yield and purity. Recrystallization or chromatography is often required for optimization .
Q. How can structural modifications (e.g., substituent variation) alter the physicochemical properties of this compound?
- Methodological Answer : Substituents at the 3- and 6-positions of the imidazo[4,5-b]pyridine core significantly affect solubility and reactivity. For example, introducing hydroxy or carboximidamide groups enhances hydrogen-bonding capacity, while methyl or cyclohexyl substituents increase hydrophobicity. Computational tools like density functional theory (DFT) can predict electronic effects and stability, guiding rational design .
Q. What spectroscopic techniques are essential for characterizing novel derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) is critical for confirming regiochemistry (e.g., distinguishing 1H vs. 3H tautomers). High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated in studies of ethyl 2-(6-bromo-imidazo[4,5-b]pyridin-3-yl)acetate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). For example, antifungal activity of imidazo[4,5-b]pyridines may differ between Candida spp. and Aspergillus spp. due to membrane permeability differences. Cross-study validation using standardized protocols (e.g., CLSI guidelines) and structural benchmarking against known analogs (e.g., 2-methylimidazo[4,5-b]pyridine) is advised .
Q. What mechanistic insights exist for the compound’s role in DNA adduct formation or mutagenicity?
- Methodological Answer : Analogous compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) form DNA adducts via metabolic activation by cytochrome P450 enzymes, leading to N-(deoxyguanosin-8-yl) adducts. In vitro models (e.g., liver microsomes) combined with LC-MS/MS can track adduct formation kinetics. Competitive inhibition studies with ammonia/formaldehyde (key PhIP precursors) further elucidate pathways .
Q. How can computational methods optimize the design of imidazo[4,5-b]pyridine-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., fungal CYP51). DFT calculations assess charge distribution and frontier molecular orbitals to prioritize synthetically accessible derivatives. For instance, electron-withdrawing groups at the 6-position enhance electrophilicity, improving target engagement .
Q. What strategies control regioselectivity during heterocyclic ring functionalization?
- Methodological Answer : Regioselectivity in imidazo[4,5-b]pyridine synthesis is influenced by directing groups (e.g., bromine at C6) and reaction media. For example, ethyl bromoacetate selectively alkylates the N3 position under basic conditions, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets halogenated positions. Solvent polarity (e.g., DMF vs. THF) further modulates outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
